Ammoninum-d4 Deuteroxide

Übersicht

Beschreibung

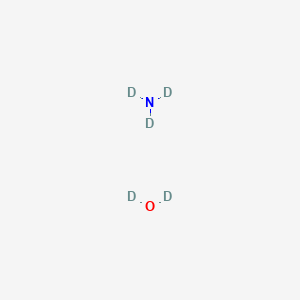

Ammonium-d4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.

Industrial Production Methods

In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.

Analyse Chemischer Reaktionen

Acid-Base Reactions

ND₄OD undergoes classic acid-base reactions similar to NH₄OH but with deuterium-specific kinetics. For example:This reaction demonstrates ND₄OD’s ability to neutralize acids, forming deuterated ammonium salts .

Key Data:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Neutralization | DCl | ND₄Cl, D₂O | Room temperature, aqueous |

Hydrogen-Deuterium (H/D) Exchange Reactions

ND₄OD facilitates H/D exchange at acidic carbon centers due to its deuteroxide (OD⁻) ions. For instance, in α-carbon deuteration of alcohols:This reaction leverages ND₄OD’s OD⁻ to abstract protons, forming enolate intermediates that incorporate deuterium .

Research Findings:

- Accelerated Exchange: Quaternary ammonium groups enhance H/D exchange rates at α-carbons by stabilizing transition states .

- Regioselectivity: Deuteration favors benzylic and allylic positions under mild conditions (25–90°C) .

Reaction with Carbon Disulfide

ND₄OD reacts with CS₂ to form deuterated thiocyanate derivatives:This pathway is used to prepare [¹¹C]thiocyanate for PET imaging .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | MeCN |

| Yield | >99% |

Stability and Decomposition

ND₄OD decomposes at elevated temperatures (>200°C) to release deuterated ammonia (ND₃) and D₂O:This reaction is reversible under standard conditions .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Studies

- Ammonium-d4 deuteroxide is extensively used in NMR spectroscopy as a solvent and as a reagent for studying molecular structures. Its isotopic purity (99% deuterium) allows for clearer spectral data, reducing background noise from hydrogen signals.

- Key Benefits :

- Enhances resolution in spectra due to the absence of overlapping proton signals.

- Facilitates the study of dynamic processes in solution.

Case Study : A study utilized ammonium-d4 deuteroxide to investigate the conformational changes in proteins, demonstrating its effectiveness in elucidating protein dynamics and interactions .

Chemical Ionization Mass Spectrometry

Ionization Reagent

- Ammonium-d4 deuteroxide serves as a reagent in chemical ionization mass spectrometry (CI-MS), particularly for enhancing the detection of organic compounds. It forms stable adducts with various analytes, improving sensitivity and specificity.

- Applications :

- Used to analyze volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in environmental studies.

- Facilitates the identification of complex mixtures by providing distinct mass signatures.

Case Study : In atmospheric chemistry research, NH4OD was employed to improve the detection limits for various anthropogenic compounds, showcasing its role in advancing environmental monitoring techniques .

Stable Isotope Tracing

Biological Studies

- As a stable isotope-labeled compound, ammonium-d4 deuteroxide is utilized in metabolic studies to trace nitrogen pathways in biological systems. This application is crucial for understanding nutrient cycling and metabolic fluxes.

- Key Insights :

- Helps in determining the fate of nitrogen within biological organisms, including plants and microorganisms.

- Provides insights into nitrogen assimilation processes under varying environmental conditions.

Case Study : Research demonstrated that using ammonium-d4 deuteroxide allowed scientists to track nitrogen assimilation in plants, revealing how different nitrogen sources affect growth and metabolism .

Pharmaceutical Research

Drug Development

- In pharmaceutical research, ammonium-d4 deuteroxide is used as a solvent and reagent for synthesizing deuterated drug candidates. The incorporation of deuterium can enhance metabolic stability and pharmacokinetic properties.

- Benefits :

- Deuterated compounds often exhibit improved solubility and bioavailability.

- Can lead to reduced side effects due to slower metabolism.

Data Table: Comparison of Deuterated vs Non-Deuterated Compounds

| Property | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Metabolic Rate | Fast | Slower |

| Solubility | Variable | Generally Higher |

| Stability | Less Stable | More Stable |

| Side Effects | Higher | Lower |

Environmental Monitoring

Water Quality Analysis

- Ammonium-d4 deuteroxide is applied in environmental studies to assess water quality by tracing ammonium sources and transformations within aquatic ecosystems.

- Importance :

- Helps identify pollution sources and assess the impact of ammonium on aquatic life.

Wirkmechanismus

The mechanism of action of ammonium-d4 deuteroxide involves the replacement of hydrogen atoms with deuterium atoms in chemical reactions. This isotopic substitution can affect the reaction kinetics and the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ammonium-d chloride: Similar to ammonium-d4 deuteroxide but with chloride ions instead of hydroxide ions.

Ammonium-15N hydroxide: Contains the nitrogen-15 isotope instead of deuterium.

Deuterated ammonia: Contains deuterium atoms but lacks the hydroxide group.

Uniqueness

Ammonium-d4 deuteroxide is unique due to its high isotopic purity and its ability to act as both a deuterated solvent and a reagent in various chemical reactions. Its deuterium content makes it particularly valuable in NMR spectroscopy and isotope labeling studies, where precise isotopic labeling is essential.

Biologische Aktivität

Ammonium-d4 deuteroxide (ND4OD) is a deuterated form of ammonium hydroxide, where deuterium replaces hydrogen in the ammonium ion. This compound has garnered interest in various scientific fields, particularly in structural biology and isotopic labeling for metabolic studies. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : ND4OD

- Molecular Weight : 40.08 g/mol

- Purity : 99% D

- Concentration : Typically available as a 25% solution in D₂O (deuterated water) .

Applications

Ammonium-d4 deuteroxide is primarily used in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : As a solvent and reagent for studying biomolecules.

- Metabolic Studies : It aids in tracing metabolic pathways due to its isotopic labeling capabilities .

- Ammonium Ion Functionality : The ammonium ion (NH₄⁺) plays a crucial role in nitrogen metabolism. It is involved in the synthesis of amino acids and nucleotides, essential for cellular functions.

- pH Regulation : Ammonium-d4 deuteroxide acts as a weak base, which can influence the pH of biological systems, potentially affecting enzyme activity and metabolic processes .

Toxicity and Safety

Research indicates that exposure to ammonium compounds can lead to toxicity, particularly at high concentrations. The primary concerns include:

- Corrosive Effects : Prolonged exposure can cause damage to eyes and skin, as well as respiratory tract irritation .

- Cataracts and Glaucoma : Some studies suggest that chronic exposure may lead to ocular health issues .

Case Studies

- Plant Growth Studies : Research has shown that ammonium availability can significantly impact plant growth. For instance, studies on Arabidopsis thaliana indicated that high levels of ammonium could suppress root gravitropism and alter root architecture due to changes in auxin distribution .

- Metabolic Tracing : In metabolic studies using NMR, ammonium-d4 deuteroxide has been employed to trace nitrogen incorporation into amino acids, demonstrating its utility in understanding metabolic fluxes in living organisms .

Data Tables

| Study | Organism | Key Findings |

|---|---|---|

| Study 1 | Arabidopsis thaliana | High NH₄⁺ levels inhibit root gravitropism; altered auxin distribution observed. |

| Study 2 | Various plants | Ammonium enhances growth under certain conditions but can be toxic at elevated levels. |

| Study 3 | Mammalian cells | ND4OD used for tracing nitrogen metabolism; confirmed incorporation into amino acids via NMR spectroscopy. |

Eigenschaften

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.